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molecular formula C21H29BN2O3 B1403201 ({1-[(benzyloxy)methyl]cyclopropyl}methyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 1380308-82-6

({1-[(benzyloxy)methyl]cyclopropyl}methyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No. B1403201
M. Wt: 368.3 g/mol
InChI Key: LSPLDERBVKFAMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09133224B2

Procedure details

A solution of (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (8.62 g, 44.4 mmol) in DMF (12 mL) was treated with cesium carbonate (14.6 g, 44.4 mmol) and stirred at RT for 10 min. A solution of {1-[(benzyloxy)methyl]cyclopropyl}methyl methanesulfonate (Compound 63D, 12 g, 44.4 mmol) in DMF was added and heated to 70° C. for 24 hrs. The reaction mixture was cooled to RT, poured into water, extracted with ethyl acetate, dried over sodium sulfate, filtered and concentrated to give 12 g (73%) of required compound as a colorless gum which was used without further purification. 1H NMR (600 MHz, CDCl3) δ 7.78 (s, 1H), 7.68 (s, 1H), 7.25-7.34 (m, 5H), 4.48 (s, 2H), 4.15 (s, 2H), 3.16 (s, 2H), 1.33 (s, 12H), 0.71 (s, 2H), 0.56 (s, 2H).
Quantity
8.62 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
14.6 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
{1-[(benzyloxy)methyl]cyclopropyl}methyl methanesulfonate
Quantity
12 g
Type
reactant
Reaction Step Two
Name
Compound 63D
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
73%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:14])[C:6]([CH3:8])([CH3:7])[O:5][B:4]([C:9]2[CH:10]=[N:11][NH:12][CH:13]=2)[O:3]1.C(=O)([O-])[O-].[Cs+].[Cs+].CS(O[CH2:26][C:27]1([CH2:30][O:31][CH2:32][C:33]2[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=2)[CH2:29][CH2:28]1)(=O)=O.O>CN(C=O)C>[CH2:32]([O:31][CH2:30][C:27]1([CH2:26][N:12]2[CH:13]=[C:9]([B:4]3[O:5][C:6]([CH3:7])([CH3:8])[C:2]([CH3:14])([CH3:1])[O:3]3)[CH:10]=[N:11]2)[CH2:29][CH2:28]1)[C:33]1[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
8.62 g
Type
reactant
Smiles
CC1(OB(OC1(C)C)C=1C=NNC1)C
Name
cesium carbonate
Quantity
14.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
12 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
{1-[(benzyloxy)methyl]cyclopropyl}methyl methanesulfonate
Quantity
12 g
Type
reactant
Smiles
CS(=O)(=O)OCC1(CC1)COCC1=CC=CC=C1
Name
Compound 63D
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)OCC1(CC1)COCC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at RT for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to 70° C. for 24 hrs
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to RT
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)OCC1(CC1)CN1N=CC(=C1)B1OC(C(O1)(C)C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 12 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 73.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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